molecular formula C42H66N2+2 B1263098 Hydrabamine(2+)

Hydrabamine(2+)

Cat. No. B1263098
M. Wt: 599 g/mol
InChI Key: XGIHQYAWBCFNPY-AZOCGYLKSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrabamine(2+) is an ammonium ion derivative. It is a conjugate acid of a hydrabamine(1+).

Scientific Research Applications

  • Toxicity and Environmental Impact Assessment : Hydrabamine and its derivatives, like hydrazine, have been used to study toxicity and environmental impacts. For example, in one study, hydrazine was used to assess its multiorgan effects in rats, providing insights into its hepatotoxic and neurotoxic effects (Garrod et al., 2005). Another study used Hydra as a bioindicator species for assessing the impacts of environmental pollutants, including hydrabamine derivatives (Quinn et al., 2012).

  • Biological Activity and QSAR Technique Application : Hydrazones, a class of organic compounds that includes hydrabamine, have demonstrated a wide range of biological activities, such as antimicrobial and antifungal activities. Their biological activity depends on the substituents present in the molecule, which can be predicted using the QSAR technique (Jankulovska & Dimova, 2019).

  • Gas Hydrate Research : Hydrabamine and its derivatives have been investigated in the context of gas hydrates. For example, a study explored the use of aqueous hydrazine as a sorbent for carbon dioxide capture, showing its potential in post-combustion CO2 capture applications (Lee et al., 2014).

  • Cancer Research and Therapy : Certain hydrazine derivatives have shown potential in cancer therapy. Iron chelators derived from hydrazine, for example, have demonstrated anti-proliferative effects against leukemia and neuroblastoma (Richardson, 2002).

  • Mutagenicity and Carcinogenicity Studies : Studies have also focused on the mutagenic and carcinogenic properties of hydrabamine and its derivatives. One study investigated the mutagenicity of hydrazine and its derivatives, shedding light on its potential DNA-reactive properties (Kimball, 1977).

  • Biomedical Imaging and Sensing : Hydrazine derivatives have been used in biomedical research, particularly in bioimaging. A study demonstrated the use of micellar nanoprobes for the specific recognition of hydrazine in vitro and in vivo, which can aid in cancer diagnosis and management (Xia et al., 2018).

  • Agricultural Applications : Hydrazine and its derivatives have applications in agriculture, such as their use as herbicides and plant growth stimulants. This is attributed to their physiological properties and the ability to induce mutations in plants (Reddy & Reddy, 1972).

properties

Product Name

Hydrabamine(2+)

Molecular Formula

C42H66N2+2

Molecular Weight

599 g/mol

IUPAC Name

[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl-[2-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylazaniumyl]ethyl]azanium

InChI

InChI=1S/C42H64N2/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3/p+2/t37-,38-,39-,40-,41+,42+/m0/s1

InChI Key

XGIHQYAWBCFNPY-AZOCGYLKSA-P

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C[NH2+]CC[NH2+]C[C@@]4(CCC[C@]5([C@H]4CCC6=C5C=CC(=C6)C(C)C)C)C)C

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C[NH2+]CC[NH2+]CC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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